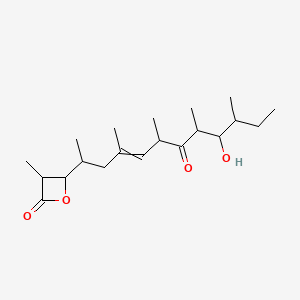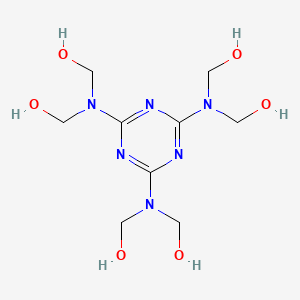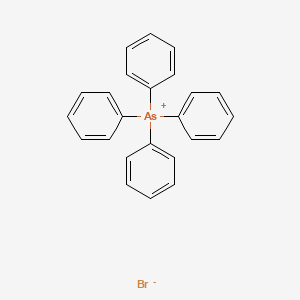
ヘマトポルフィリンIXジメチルエステル
概要
説明
Hematoporphyrin IX dimethyl ester is a porphyrin derivative and photosensitizer, widely recognized for its applications in photodynamic therapy, particularly in cancer treatment . This compound is a derivative of hematoporphyrin, which is formed by the acid hydrolysis of hemoglobin . It has a molecular formula of C36H42N4O6 and a molecular weight of 626.75 g/mol .
科学的研究の応用
Hematoporphyrin IX dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and studies involving singlet oxygen generation.
Biology: The compound is employed in studies related to cellular processes and interactions with biomolecules.
Medicine: Hematoporphyrin IX dimethyl ester is extensively used in photodynamic therapy for cancer treatment.
作用機序
Target of Action
Hematoporphyrin IX dimethyl ester is a derivative of hematoporphyrin . Hematoporphyrin is formed by the acid hydrolysis of hemoglobin
Mode of Action
It is used in research to study biological processes .
Biochemical Pathways
It is used in research to study various biological processes .
生化学分析
Biochemical Properties
Hematoporphyrin IX dimethyl ester is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with heme proteins such as hemoglobin and myoglobin, which are crucial for oxygen transport and storage . The compound’s interactions with these proteins are primarily based on its ability to bind to the heme group, thereby influencing the protein’s function. Additionally, Hematoporphyrin IX dimethyl ester can generate singlet molecular oxygen, a reactive oxygen species, which plays a role in various oxidative reactions .
Cellular Effects
Hematoporphyrin IX dimethyl ester has significant effects on various cell types and cellular processes. It is known to induce apoptosis in certain cancer cell lines, such as U87 glioma cells, by generating reactive oxygen species (ROS) upon exposure to light . This process leads to cell death and is the basis for its use in photodynamic therapy. The compound also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with various cellular components and inducing oxidative stress .
Molecular Mechanism
The molecular mechanism of Hematoporphyrin IX dimethyl ester involves its ability to generate singlet molecular oxygen upon exposure to light. This reactive oxygen species can cause damage to cellular components, leading to cell death. The compound’s ability to bind to heme proteins and other biomolecules also plays a role in its mechanism of action. For example, it can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hematoporphyrin IX dimethyl ester can change over time. The compound is relatively stable, but its activity can be influenced by factors such as light exposure and the presence of oxygen. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that Hematoporphyrin IX dimethyl ester can have lasting effects on cellular function, particularly in the context of photodynamic therapy .
Dosage Effects in Animal Models
The effects of Hematoporphyrin IX dimethyl ester vary with different dosages in animal models. At lower doses, the compound can effectively induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it can cause adverse effects, such as damage to healthy tissues and organs. Studies have shown that the compound’s effectiveness and toxicity are dose-dependent, with a threshold effect observed at certain concentrations .
Metabolic Pathways
Hematoporphyrin IX dimethyl ester is involved in the heme biosynthesis pathway. It interacts with various enzymes and cofactors involved in this pathway, influencing the production and degradation of heme and related compounds. The compound’s ability to generate singlet molecular oxygen also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, Hematoporphyrin IX dimethyl ester is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound can accumulate in tumor tissues, making it effective for use in photodynamic therapy .
Subcellular Localization
Hematoporphyrin IX dimethyl ester is localized in various subcellular compartments, including the mitochondria and lysosomes. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be affected by its subcellular localization, as it interacts with different biomolecules in these compartments .
準備方法
Synthetic Routes and Reaction Conditions: Hematoporphyrin IX dimethyl ester can be synthesized from hematoporphyrin through esterification reactions. The process involves the reaction of hematoporphyrin with methanol in the presence of an acid catalyst, typically sulfuric acid, to form the dimethyl ester . The reaction conditions include maintaining the reaction mixture at a temperature of around 60-70°C for several hours.
Industrial Production Methods: Industrial production of hematoporphyrin IX dimethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography .
化学反応の分析
Types of Reactions: Hematoporphyrin IX dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hematoporphyrin IX dimethyl ester can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the ester groups under basic conditions.
Major Products: The major products formed from these reactions include various porphyrin derivatives, which can be further utilized in different applications .
類似化合物との比較
- Tetraphenylporphyrin
- Tetra(4-methoxyphenyl)porphyrin
- Tetra(3,4-dimethoxyphenyl)porphyrin
- Tetra(3,4,5-trimethoxyphenyl)porphyrin
- Tetraanthrylporphyrin
- Tetraacridylporphyrin
Uniqueness: Hematoporphyrin IX dimethyl ester is unique due to its high efficiency as a photosensitizer and its ability to generate singlet oxygen effectively. Compared to other porphyrin derivatives, it has a higher singlet molecular oxygen quantum yield, making it more effective in photodynamic therapy .
特性
IUPAC Name |
methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXJDOVVTYSVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1198797.png)










